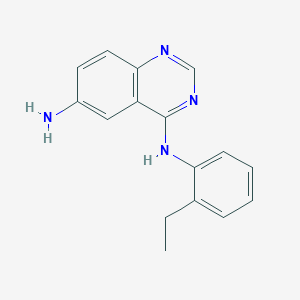

N4-(2-Ethylphenyl)quinazoline-4,6-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-乙基苯基)喹唑啉-4,6-二胺是一种已知具有重要生物活性的喹唑啉衍生物。 喹唑啉衍生物因其广泛的药理学特性(包括抗癌、抗菌和抗炎活性)而得到广泛研究 .

准备方法

合成路线和反应条件

4-(2-乙基苯基)喹唑啉-4,6-二胺的合成通常涉及喹唑啉核的结构修饰。 一种常见的方法包括将邻氨基苯甲酸与酰胺反应生成4-氧代-3,4-二氢喹唑啉,然后进行进一步修饰 。 具体的反应条件,如温度和溶剂,对于优化化合物的产率和纯度至关重要。

工业生产方法

4-(2-乙基苯基)喹唑啉-4,6-二胺的工业生产方法通常涉及使用优化的反应条件进行大规模合成,以确保高产率和成本效益。 连续流动反应器和自动化合成平台的使用可以提高生产过程的效率 .

化学反应分析

反应类型

4-(2-乙基苯基)喹唑啉-4,6-二胺会经历各种化学反应,包括:

氧化: 该反应可以修饰喹唑啉核,可能增强其生物活性。

还原: 还原反应可用于修饰化合物中特定的官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应条件,如温度、溶剂和 pH 值,必须仔细控制,以获得所需的产物 .

主要形成的产物

从这些反应中形成的主要产物包括具有增强或修饰的生物活性的各种喹唑啉衍生物。 这些衍生物可以进一步研究其潜在的治疗应用 .

科学研究应用

化学: 它用作合成其他生物活性喹唑啉衍生物的构建块。

生物学: 该化合物已显示出对各种生物靶点的显着活性,使其成为研究细胞过程的宝贵工具。

作用机制

4-(2-乙基苯基)喹唑啉-4,6-二胺的作用机制涉及它与细胞内特定分子靶标的相互作用。 据显示,它能抑制线粒体复合物 I,导致线粒体呼吸减少和活性氧的释放 。 这种抑制可以破坏细胞能量产生并诱导细胞死亡,使其成为一种潜在的抗癌剂 .

相似化合物的比较

类似化合物

类似的化合物包括其他喹唑啉衍生物,例如:

- 4-N-[2-(4-苯氧基苯基)乙基]喹唑啉-4,6-二胺

- N2-苄基-N4-甲基-6-((E)-戊-1-烯基)喹唑啉-2,4-二胺

独特性

4-(2-乙基苯基)喹唑啉-4,6-二胺的独特性在于其特定的取代模式,这有助于其强大的生物活性。 它以高特异性抑制线粒体复合物 I 的能力使其有别于其他喹唑啉衍生物 .

生物活性

N4-(2-Ethylphenyl)quinazoline-4,6-diamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinazolines, which are characterized by a fused benzene and pyrimidine ring system. The specific substitution at the N4 position with a 2-ethylphenyl group is believed to enhance its biological activity, particularly in inhibiting various enzymes and cellular pathways.

-

Inhibition of Mitochondrial Complex I :

- Research has demonstrated that derivatives of quinazoline, including this compound, can inhibit mitochondrial complex I, leading to reduced respiration rates and increased production of reactive oxygen species (ROS). This effect is significant for potential applications in neurodegenerative diseases like Huntington's disease .

-

Antibacterial Activity :

- Quinazoline derivatives have shown promising antibacterial properties. In studies involving various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), compounds similar to this compound exhibited significant inhibitory effects. The structure-activity relationship studies indicated that specific substitutions on the quinazoline core can enhance antibacterial efficacy .

- Antitumor Potential :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have shown that:

- Lipophilicity : Higher lipophilicity (measured by clogP values) correlates with increased inhibitory activity against mitochondrial complex I .

- Substituent Variations : Different substituents at the N4 position can significantly alter the compound's bioactivity. For example, the introduction of hydrophobic groups has been linked to enhanced potency against cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain modifications on the quinazoline scaffold led to IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

属性

分子式 |

C16H16N4 |

|---|---|

分子量 |

264.32 g/mol |

IUPAC 名称 |

4-N-(2-ethylphenyl)quinazoline-4,6-diamine |

InChI |

InChI=1S/C16H16N4/c1-2-11-5-3-4-6-14(11)20-16-13-9-12(17)7-8-15(13)18-10-19-16/h3-10H,2,17H2,1H3,(H,18,19,20) |

InChI 键 |

UDCJFLSGNALCEQ-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。